![molecular formula C13H12N2O2S B2821715 N-(furan-2-ylmethylcarbamothioyl)benzamide CAS No. 300819-84-5](/img/structure/B2821715.png)
N-(furan-2-ylmethylcarbamothioyl)benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives, which could include “N-(furan-2-ylmethylcarbamothioyl)benzamide”, has been reported to be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another synthesis method involves the use of furfurylamine and 2,5-furandicarboxylic acid .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including “1-benzoyl-3-[(furan-2-yl)methyl]thiourea”, have been found to have significant antibacterial activity. They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has necessitated the search for new antimicrobial compounds .
Antifungal Activity
Furan-containing compounds also exhibit antifungal properties . This makes them valuable in the development of treatments for fungal infections .
Antiviral Activity
Compounds containing furan, such as “1-benzoyl-3-[(furan-2-yl)methyl]thiourea”, have been found to inhibit HIV-1 reverse transcriptase at nanomolar level . This suggests potential applications in the treatment of HIV/AIDS .
Antimalarial Activity
Some furan derivatives, including “1-benzoyl-3-[(furan-2-yl)methyl]thiourea”, have shown antimalarial activity . This opens up possibilities for their use in the development of new antimalarial drugs .
Urease Inhibitory Activities
Furan chalcones, which include “1-benzoyl-3-[(furan-2-yl)methyl]thiourea”, have been tested for their urease inhibitory activities and found to have promising results . This suggests potential applications in the treatment of diseases related to urease activity .
Anticancer Properties
Furan has a variety of therapeutic advantages, including anticancer properties . Therefore, “1-benzoyl-3-[(furan-2-yl)methyl]thiourea” could potentially be used in the development of new anticancer drugs .
properties
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-12(10-5-2-1-3-6-10)15-13(18)14-9-11-7-4-8-17-11/h1-8H,9H2,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNUUGTXSUYAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethylcarbamothioyl)benzamide |
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